molecular formula C23H22N2O5S2 B15085566 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-59-6

2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085566
CAS No.: 617698-59-6
M. Wt: 470.6 g/mol
InChI Key: VEHCGOQDCDEEEI-QGOAFFKASA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. Its structure features:

  • Substituents: A 3-methoxybenzylidene group at position 2, contributing to π-conjugation and steric effects. A 2-methoxyethyl ester at position 6, influencing solubility and metabolic stability.
  • Synthesis: Synthesized via cyclocondensation of thiouracil precursors with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid, followed by esterification (analogous to methods in and ).
  • Key Properties: The 3-methoxy group on the benzylidene moiety modulates electronic effects (electron-donating) compared to halogen or cyano substituents.

Properties

CAS No.

617698-59-6

Molecular Formula

C23H22N2O5S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O5S2/c1-14-19(22(27)30-10-9-28-2)20(17-8-5-11-31-17)25-21(26)18(32-23(25)24-14)13-15-6-4-7-16(12-15)29-3/h4-8,11-13,20H,9-10H2,1-3H3/b18-13+

InChI Key

VEHCGOQDCDEEEI-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of a methoxybenzylidene derivative, a thiophene-containing compound, and a thiazolopyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Ester Melting Point (°C) Biological Activity (if reported) Reference ID
Target Compound 3-Methoxybenzylidene Thiophen-2-yl 2-Methoxyethyl Not reported
Ethyl 2-(4-Cyanobenzylidene)-7-methyl-3-oxo-5-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Cyanobenzylidene 5-Methylfuran-2-yl Ethyl 213–215
Ethyl 2-(2-Fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene Phenyl Ethyl Antifungal/antibacterial (implied)
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-(Methylthio)benzylidene 4-(Methylthio)phenyl Ethyl
Ethyl 5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Morpholinomethyl 2-Chlorophenyl Ethyl Antimicrobial (E. coli, B. subtilis)

Key Findings:

Electron-Donating Groups (e.g., 3-Methoxybenzylidene): Improve stability under oxidative conditions and may enhance π-π stacking in crystal lattices. Thiophene vs. Phenyl at Position 5: Thiophene’s sulfur atom enables stronger van der Waals interactions with hydrophobic protein pockets compared to phenyl.

Biological Activity Correlations: The morpholinomethyl derivative (Entry 4, Table 1) shows notable antimicrobial activity due to the basic nitrogen in morpholine, which may disrupt bacterial membranes. Fluorinated analogs (e.g., 2-fluorobenzylidene) exhibit enhanced antifungal activity, attributed to fluorine’s electronegativity and membrane permeability.

Crystallographic and Structural Insights :

  • Puckering and Dihedral Angles : The thiazolo-pyrimidine core in analogs like ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl derivatives shows a flattened boat conformation (deviation ~0.224 Å from planarity), with dihedral angles >80° between the fused ring and substituent benzene.
  • Hydrogen Bonding : C–H···O interactions in crystal structures (e.g., ) stabilize supramolecular chains, influencing solubility and crystallization behavior.

Synthetic Flexibility: Substituents at position 2 are typically introduced via Knoevenagel condensation with aromatic aldehydes, while position 5 modifications rely on Biginelli-like multicomponent reactions.

Biological Activity

The compound 2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, with the CAS number 335418-31-0, belongs to a class of thiazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.

  • Molecular Formula : C26H26N2O6S
  • Molecular Weight : 494.56 g/mol
  • Boiling Point : 632.3 ± 65.0 °C (predicted)
  • Density : 1.28 ± 0.1 g/cm³ (predicted)

Anticancer Properties

Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, the compound under review has shown promising results:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated high cytotoxicity against M-HeLa cells (cervical adenocarcinoma) while exhibiting lower toxicity towards normal liver cells (Chang liver cells) . This selectivity is crucial for reducing side effects in potential therapeutic applications.
  • IC50 Values :
    • The half-maximal inhibitory concentration (IC50) values for various cancer cell lines have been reported as follows:
      • M-HeLa: IC50 = 4.5 µM
      • PC3 (prostate adenocarcinoma): IC50 = 8.1 µM
      • HCT116 (colon cancer): IC50 = 6.9 µM
Cell LineIC50 (µM)
M-HeLa4.5
PC38.1
HCT1166.9

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest several pathways:

  • Induction of Apoptosis :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
  • Inhibition of Cell Cycle Progression :
    • Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation .
  • Antioxidant Activity :
    • The compound has shown notable antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress in normal cells while selectively targeting cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition :
    • The compound exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 µM to 16 µM .

Case Studies

A recent study explored the efficacy of thiazolopyrimidine derivatives in combination therapies for cancer treatment:

  • Combination Therapy with Doxorubicin :
    • When combined with doxorubicin, the thiazolopyrimidine derivative enhanced the overall cytotoxic effect against resistant cancer cell lines, suggesting a potential application in overcoming drug resistance .

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